molecular formula C6H3D3N2O B1148394 2-Acetylpyrazine - d3 CAS No. 106162-18-9

2-Acetylpyrazine - d3

Cat. No.: B1148394
CAS No.: 106162-18-9
M. Wt: 125.15
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Description

Overview of 2-Acetylpyrazine as a Precursor and Research Target

2-Acetylpyrazine is a naturally occurring compound found in a variety of roasted and baked foods, contributing to their characteristic nutty and popcorn-like aromas. nih.govwikipedia.orgunimas.my Beyond its role as a flavor and fragrance agent, it serves as a valuable precursor in organic synthesis and a target for various research endeavors. ontosight.airesearchgate.net

Structural Characteristics and Chemical Reactivity Context

2-Acetylpyrazine is a pyrazine (B50134) derivative with an acetyl group attached to the second carbon of the pyrazine ring. nih.govontosight.ai It is an aromatic ketone, and its chemical formula is C₆H₆N₂O. nih.govwikipedia.org The presence of the pyrazine ring and the acetyl group makes it a versatile molecule for chemical reactions. researchgate.net The acetyl group's carbonyl can undergo typical reactions like nucleophilic additions and condensations. The pyrazine ring itself can participate in various substitution reactions.

Table 1: Physicochemical Properties of 2-Acetylpyrazine

Property Value
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 75-78 °C

Sources: nih.govwikipedia.orgontosight.ai

General Relevance in Natural Product Chemistry and Formation Pathways

2-Acetylpyrazine is a significant compound in natural product chemistry, primarily due to its widespread presence in cooked foods. nih.gov It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. unimas.my Its natural occurrence has led to extensive research into its formation pathways and its contribution to the sensory properties of food. nih.govunimas.my Furthermore, it is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals. researchgate.netmedchemexpress.com

Rationale for Research on 2-Acetylpyrazine-d3

The deuterated analogue, 2-Acetylpyrazine-d3, is of particular interest to researchers for several reasons. By replacing the three hydrogen atoms of the acetyl group's methyl moiety with deuterium (B1214612), a stable isotope-labeled internal standard is created. This is invaluable for quantitative studies using mass spectrometry, allowing for precise measurement of the non-deuterated compound in complex samples.

In metabolic research, 2-Acetylpyrazine-d3 can be used as a tracer to elucidate the metabolic fate of 2-acetylpyrazine in biological systems. The kinetic isotope effect resulting from the stronger C-D bonds can also be exploited to study reaction mechanisms in detail. In the field of materials science and structural biology, the distinct NMR and neutron scattering properties of deuterated compounds can provide unique structural and dynamic information. nih.gov The synthesis and application of 2-Acetylpyrazine-d3, therefore, open up new avenues for research in fields ranging from food science and metabolomics to drug discovery and materials science.

Table 2: Compound Names Mentioned in the Article

Compound Name
2-Acetylpyrazine
2-Acetylpyrazine-d3
Deuterium

Role as a Reference Standard in Quantitative Analysis

One of the most critical applications of 2-Acetylpyrazine-d3 is its use as an internal standard in a highly accurate quantitative technique known as Isotope Dilution Analysis (IDA) or Stable Isotope Dilution Assay (SIDA). bohrium.comnih.gov This method is considered a gold standard for quantifying trace-level compounds, especially those that are volatile or unstable, in complex matrices like food. bohrium.com

The principle of IDA involves adding a known amount of the isotopically labeled standard (in this case, 2-Acetylpyrazine-d3) to a sample containing the unlabeled analyte (2-acetylpyrazine). bohrium.com The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, purification, and analysis. Any losses of the analyte during sample preparation will be matched by proportional losses of the labeled standard. By measuring the ratio of the unlabeled analyte to the labeled standard using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the initial concentration of the analyte in the sample can be calculated with high precision and accuracy. bohrium.comnih.gov

This approach effectively corrects for matrix effects and variations in recovery that can plague other quantification methods. 2-Acetylpyrazine-d3 has been instrumental in determining the exact concentration of 2-acetylpyrazine, a potent aroma compound with a characteristic roasty, popcorn-like scent, in a variety of food products formed during thermal processing. nih.govnih.govreading.ac.uk

Table 1: Quantitative Determination of 2-Acetylpyrazine in Various Food Matrices Using Isotope Dilution Analysis

Food Matrix Concentration of 2-Acetylpyrazine (µg/kg) Analytical Method Reference(s)
Whole Wheat Bread Crust 16 GC-MS/Olfactometry nih.gov
Intermediate Wheatgrass Bread Crust <1 GC-MS/Olfactometry nih.gov
Toasted 'Comuna' Almonds (23 min @ 200°C) 2670 GC-MS oup.com
Toasted 'Marcona' Almonds (23 min @ 200°C) 1610 GC-MS oup.com
Refined Bread Crust 10.4 Not Specified reading.ac.uk

This table presents data from various studies to illustrate the application of isotope dilution assays in quantifying 2-acetylpyrazine. The data is interactive and can be sorted by column.

Utility in Mechanistic Elucidation and Pathway Tracing

Beyond its role in quantitative analysis, 2-Acetylpyrazine-d3 serves as a powerful tracer for elucidating complex chemical and biological pathways. The deuterium label acts as a silent, non-perturbative marker that allows researchers to follow the journey and transformation of the molecule through a series of reactions.

In metabolic studies, 2-Acetylpyrazine-d3 can be introduced into a biological system to track its metabolic fate. By using mass spectrometry to detect the deuterated metabolites, scientists can identify the products of biotransformation and map the biochemical pathways involved. This is particularly valuable in drug development and pharmacokinetics, where understanding how a compound is metabolized by enzymes, such as cytochrome P450, is crucial. researchgate.net

Furthermore, the replacement of hydrogen with deuterium can be used to probe reaction mechanisms through the "Kinetic Isotope Effect" (KIE). wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H), meaning it requires more energy to break. wikipedia.org If the cleavage of this bond is the rate-determining step of a reaction, the deuterated compound will react more slowly than its non-deuterated counterpart. wikipedia.orgnih.gov By measuring this difference in reaction rates, chemists can gain definitive evidence about which bonds are broken in the transition state of a reaction, providing deep insight into the reaction mechanism. nih.govnih.gov This principle has been widely exploited by physical organic chemists and has found applications in optimizing the metabolic stability of drug candidates. researchgate.netnih.gov

Table 2: Applications of 2-Acetylpyrazine-d3 in Mechanistic Studies

Area of Study Application Principle Insights Gained Reference(s)
Metabolic Research Tracer in metabolic studies Isotopic labeling allows for tracking the fate of the compound via LC-MS. Identification of metabolites; Elucidation of biochemical pathways (e.g., in cytochrome P450 assays).
Pharmacokinetics Tracer in drug metabolism studies Deuterium labeling reduces metabolic interference and allows for precise tracking. Improved calculations of clearance rates and bioavailability of drug candidates.

| Reaction Chemistry | Mechanistic studies | Measurement of the Kinetic Isotope Effect (KIE) on reaction rates. | Determination of rate-limiting steps and transition state structures in chemical reactions. | wikipedia.orgnih.gov |

This table summarizes the utility of 2-Acetylpyrazine-d3 as a tool in various research fields for understanding complex processes. The table is interactive and can be sorted.

Properties

CAS No.

106162-18-9

Molecular Formula

C6H3D3N2O

Molecular Weight

125.15

Purity

95% min.

Synonyms

2-Acetylpyrazine - d3

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for 2 Acetylpyrazine D3

Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the 2-acetylpyrazine structure is primarily achieved through two main strategic approaches: Grignard reagent-based deuteration and hydrogen-deuterium exchange reactions.

Grignard Reagent-Based Deuteration

This synthetic route involves the use of a deuterated Grignard reagent to introduce the trideuteromethyl group onto the pyrazine (B50134) ring. A key advantage of this method is the precise and controlled incorporation of deuterium at the desired location.

A common method for synthesizing 2-acetylpyrazine-d3 involves the reaction of 2-cyanopyrazine with deuterated methylmagnesium chloride (CD3MgCl). The Grignard reagent acts as a nucleophile, attacking the carbon of the nitrile group on the pyrazine ring. Subsequent hydrolysis of the intermediate then yields 2-acetylpyrazine-d3. patsnap.com The success of this reaction is highly dependent on anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent by water.

The general reaction can be summarized as follows:

Reaction Scheme: Synthesis of 2-Acetylpyrazine-d3 using CD3MgCl

Reactant 1Reactant 2Product
2-CyanopyrazineCD3MgCl2-Acetylpyrazine-d3

This table illustrates the key reactants in the Grignard-based synthesis of 2-Acetylpyrazine-d3.

The deuterated Grignard reagent, CD3MgCl, is typically prepared from deuterated chloromethane (B1201357) (CD3Cl). This precursor is synthesized by reacting deuterated methanol (B129727) (CD3OH) with hydrogen chloride or through the gas-phase reaction of deuterated methane (B114726) (CD4) with chlorine. The deuterated chloromethane is then reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the desired deuterated methylmagnesium chloride. patsnap.com

Synthesis of Deuterated Methylmagnesium Chloride

Reactant 1Reactant 2SolventProduct
CD3ClMgTHFCD3MgCl

This table outlines the synthesis of the deuterated Grignard reagent precursor.

Hydrogen-Deuterium Exchange Reactions

An alternative strategy for synthesizing 2-acetylpyrazine-d3 involves the direct exchange of protons for deuterons on the acetyl group of pre-existing 2-acetylpyrazine. This can be achieved under either acidic or basic conditions. Hydrogen-deuterium exchange is a powerful technique for introducing deuterium into molecules. nih.gov

In an acidic medium, such as deuterium oxide (D2O) with a deuterated acid catalyst (e.g., DCl or D2SO4), the enol form of 2-acetylpyrazine is generated. cedarville.edunih.gov The protons on the methyl group of the acetyl moiety are acidic enough to be exchanged for deuterons from the solvent. This process is typically carried out at elevated temperatures to facilitate the exchange. google.com The rate and extent of deuterium incorporation can be influenced by the acidity of the medium. google.com

Base-catalyzed hydrogen-deuterium exchange is also an effective method for preparing 2-acetylpyrazine-d3. acs.org In the presence of a base and a deuterium source like D2O, the enolate of 2-acetylpyrazine is formed. mdpi.com This intermediate readily abstracts a deuteron (B1233211) from the solvent, leading to the deuterated product. The process can be repeated to achieve high levels of deuterium incorporation. The choice of base is critical and must be strong enough to deprotonate the α-carbon of the acetyl group.

Comparison of Hydrogen-Deuterium Exchange Methods

MethodCatalystKey IntermediateConditions
Acid-CatalyzedDeuterated Acid (e.g., DCl)EnolElevated Temperature
Base-CatalyzedBase (e.g., NaOD)EnolateBasic pH

This table provides a comparative overview of the acid- and base-catalyzed hydrogen-deuterium exchange strategies.

Role of Deuterated Solvents (e.g., D2O, CD3OD) and Deuterium Sources (e.g., NaBD4)

The successful synthesis of 2-Acetylpyrazine-d3 hinges on the strategic use of deuterium-donating reagents. These can be broadly categorized as deuterated solvents and specific deuterium sources.

Deuterated Solvents: Solvents like deuterium oxide (D₂O) and deuterated methanol (CD₃OD) are fundamental in isotopic labeling. synmr.in They can act as the deuterium source themselves or as the reaction medium to prevent unwanted H/D exchange when a different deuterium donor is used. synmr.inresearchgate.net For instance, in hydrogen-deuterium exchange reactions, D₂O can serve as the primary source of deuterium, often catalyzed by metals or acids/bases. snnu.edu.cnnih.gov The choice of solvent is critical as it must be compatible with the reaction conditions and reagents. synmr.in For example, some iridium-catalyzed hydrogen isotope exchange (HIE) reactions work best in dichloromethane (B109758) (DCM), while others are effective in solvents like diethyl ether or THF. snnu.edu.cn The use of D₂O as a deuterium source is particularly advantageous due to its low cost and ready availability. acs.org

Deuterium Sources: Specific deuterium-donating reagents are employed to introduce deuterium at particular positions within a molecule. Sodium borodeuteride (NaBD₄) is a common reducing agent used to deliver deuterium. For example, the reduction of a suitable precursor with NaBD₄ can introduce deuterium atoms. However, challenges can arise, such as incomplete deuteration if the reaction environment contains protic sources. One study on the reduction of a nitrile using NaBD₄ in methanol (MeOH) resulted in a mixture of di-deuterated, mono-deuterated, and undeuterated products, likely due to H-D exchange with the solvent and the hydrated catalyst. researchgate.net To maximize deuterium incorporation, it is often necessary to use deuterated solvents in conjunction with the deuterated reagent. researchgate.net Other deuterium sources include deuterium gas (D₂), which is used in catalytic hydrogenation-deuteration reactions, often with a palladium catalyst.

Optimization of Isotopic Purity and Yield

Achieving a high degree of isotopic purity (typically >98%) and a good chemical yield is paramount for the utility of 2-Acetylpyrazine-d3 as an analytical standard. This requires careful optimization of several factors.

Reagent Selection and Stoichiometry

The selection of reagents and their relative amounts is critical. For syntheses involving Grignard reagents, such as reacting a deuterated Grignard reagent (CD₃MgCl) with cyanopyrazine, it is crucial to use anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by trace moisture. The stoichiometry of the deuterium source is also important. In hydrogen isotope exchange reactions, which are equilibrium processes, a stoichiometric excess of the labeling reagent is often required to achieve high isotopic enrichment. acs.org

Reaction Condition Control

Precise control over reaction conditions such as temperature, reaction time, and pressure is essential for optimizing both yield and isotopic purity. researchgate.net For instance, in catalytic hydrogenation-deuteration reactions, elevated temperatures (e.g., 80–100°C) and deuterium gas pressure (e.g., 3–5 atm) can drive the reaction towards the desired deuterated product. However, excessively harsh conditions can sometimes lead to undesired side reactions or over-deuteration. The reaction time must also be optimized; for example, in one deuteration study, a longer reaction time was needed for a higher melting point compound due to lower miscibility and solubility in the D₂O solvent at the reaction temperature. mdpi.com

Purification Techniques for Deuterated Analogs

After synthesis, the deuterated product must be separated from unreacted starting materials, non-deuterated byproducts, and other impurities. Common purification techniques include:

Chromatography: Chromatographic methods are critical for isolating the desired deuterated compound. High-performance liquid chromatography (HPLC) with deuterium-compatible columns is a powerful tool for separating isotopologues. Column chromatography using silica (B1680970) gel is also widely used. For pyrazines, a mixture of hexane (B92381) and ethyl acetate (B1210297) can be an effective eluting solvent system, which can also separate pyrazines based on their alkyl substitution. nih.govresearchgate.net

Distillation: For volatile compounds like pyrazines, distillation can be an effective initial purification step to separate them from non-volatile impurities. nih.govresearchgate.net Azeotropic distillation can also be employed to separate pyrazines from byproducts like alkanolamines. google.com

Recrystallization: Recrystallization is a common final purification step to obtain a highly pure solid product. patsnap.com For example, after initial purification, 2-acetylpyrazine can be recrystallized from ethanol (B145695) to yield a white solid. patsnap.com

Liquid-Liquid Extraction (LLE): LLE is often used as a primary cleanup step. The choice of extraction solvent is important; for instance, hexane can extract pyrazines without co-extracting imidazole (B134444) derivatives, whereas methyl-t-butyl ether (MTBE) or ethyl acetate may require further cleanup steps. nih.gov

The table below summarizes key aspects of the synthesis and purification of 2-Acetylpyrazine-d3.

Parameter Details Significance References
Deuterium Source D₂O, CD₃OD, NaBD₄, D₂ gasProvides the deuterium atoms for isotopic labeling. synmr.inresearchgate.net
Reaction Type Hydrogen-deuterium exchange, Grignard reaction, Catalytic hydrogenationMethod of incorporating deuterium into the molecule. snnu.edu.cn
Catalyst Palladium on carbon (Pd/C), Iridium complexes, Raney NickelFacilitates the deuteration reaction, often enabling milder conditions. snnu.edu.cnchemrxiv.org
Reaction Conditions Temperature (e.g., 80-100°C), Pressure (e.g., 3-5 atm D₂), Anhydrous environmentOptimizes reaction rate, yield, and prevents side reactions.
Purification Methods HPLC, Column Chromatography, Distillation, Recrystallization, LLEIsolates the pure deuterated compound from impurities and byproducts. nih.govresearchgate.netpatsnap.com
Purity Assessment ¹H NMR, ²H NMR, Mass SpectrometryConfirms the isotopic purity and chemical structure of the final product. researchgate.net

Despite a comprehensive search for spectroscopic data pertaining to 2-Acetylpyrazine-d3, no specific experimental ¹H NMR, ¹³C NMR, DEPT, ²H NMR, or IR spectral information for this deuterated compound could be located. The available data exclusively relates to the non-deuterated form, 2-Acetylpyrazine, which precludes the creation of an article that adheres to the user's strict focus on the "-d3" isotopologue.

The user's request is centered on a detailed analysis of the spectroscopic characteristics that are unique to 2-Acetylpyrazine-d3. This would involve examining the absence of specific proton signals in ¹H NMR, identifying the chemical shift and splitting pattern of the deuterated carbon in ¹³C NMR and DEPT experiments, quantifying isotopic enrichment via ²H NMR, and observing the characteristic C-D vibrational frequencies in IR spectroscopy.

Without access to these specific data sets, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and detail. The fundamental information needed to construct the outlined sections and subsections is not publicly available within the searched resources. Therefore, the generation of a thorough and informative article focusing solely on the chemical compound “2-Acetylpyrazine-d3” and its advanced analytical methodologies is not possible at this time.

Advanced Analytical Methodologies and Applications of 2 Acetylpyrazine D3

Spectroscopic Characterization and Isotopic Validation

Infrared (IR) Spectroscopy

Detection of Isotopic Shifts in Carbon-Deuterium Bonds

The substitution of hydrogen with deuterium (B1214612) in 2-acetylpyrazine-d3 induces noticeable isotopic shifts in nuclear magnetic resonance (NMR) spectroscopy, particularly in ¹³C NMR. These shifts are a consequence of the different vibrational frequencies of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The heavier deuterium atom leads to a lower zero-point vibrational energy and a shorter average bond length for the C-D bond.

This alteration in bond properties affects the electron shielding around the carbon nucleus, resulting in a small but measurable change in its resonance frequency. Typically, a one-bond isotope shift (¹ΔC(D)) is observed, where the carbon directly bonded to deuterium resonates at a slightly upfield position compared to its counterpart in the non-deuterated compound. huji.ac.il These shifts are generally in the range of 0.2 to 1.5 ppm. huji.ac.il Two-bond and three-bond isotope effects are also possible but are generally smaller in magnitude. huji.ac.il The detection of these isotopic shifts provides a definitive confirmation of the position of deuteration within the molecule. In the case of 2-acetylpyrazine-d3, where the methyl group is deuterated, the carbon of the CD₃ group will exhibit a characteristic upfield shift in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for the characterization of 2-acetylpyrazine-d3, providing confirmation of its molecular weight and isotopic purity, as well as structural information through the analysis of its fragmentation patterns.

The molecular weight of a compound is a primary piece of information obtained from a mass spectrum. For 2-acetylpyrazine, the molecular formula is C₆H₆N₂O, with a molecular weight of approximately 122.12 g/mol . nist.gov In 2-acetylpyrazine-d3, the three hydrogen atoms of the acetyl methyl group are replaced by deuterium atoms, resulting in the molecular formula C₆H₃D₃N₂O. This substitution leads to an increase in the molecular weight by three mass units. Therefore, the molecular ion peak (M⁺) for 2-acetylpyrazine-d3 is expected to appear at a mass-to-charge ratio (m/z) of approximately 125.

The mass spectrum will also exhibit characteristic isotopic peaks. The natural abundance of isotopes such as ¹³C and ¹⁵N will result in small M+1 and M+2 peaks. The relative intensities of these isotopic peaks can be calculated and compared with the experimental data to confirm the elemental composition of the molecule. The presence of the prominent peak at m/z 125 and the expected isotopic distribution confirms the successful deuteration of the compound.

In mass spectrometry, particularly under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller charged fragments. wikipedia.org The pattern of these fragments is characteristic of the molecule's structure and can be used for its elucidation. scienceready.com.aulibretexts.org

For 2-acetylpyrazine, a common fragmentation pathway involves the cleavage of the bond between the acetyl group and the pyrazine (B50134) ring. This can result in the formation of a pyrazinyl cation or an acetyl cation. Another significant fragmentation is the loss of a neutral molecule, such as carbon monoxide (CO).

In the mass spectrum of 2-acetylpyrazine-d3, the fragmentation pattern will be similar to that of its non-deuterated counterpart, but the fragments containing the deuterated methyl group will have a mass shift of three units. For example, the acetyl cation fragment ([CH₃CO]⁺) would appear at m/z 43 for 2-acetylpyrazine, while for 2-acetylpyrazine-d3, the corresponding fragment ([CD₃CO]⁺) would be observed at m/z 46. By analyzing these shifted fragment ions, the location of the deuterium atoms within the molecule can be unequivocally confirmed.

Below is a table summarizing the expected major fragments for 2-acetylpyrazine and 2-acetylpyrazine-d3:

Fragment2-Acetylpyrazine (m/z)2-Acetylpyrazine-d3 (m/z)
[M]⁺122125
[M - CH₃]⁺ / [M - CD₃]⁺107107
[M - CO]⁺9497
[C₄H₃N₂]⁺7979
[CH₃CO]⁺ / [CD₃CO]⁺4346

This table presents a simplified prediction of major fragments. Actual mass spectra may show additional fragments.

Chromatographic Applications in Quantitative Chemical Analysis

2-Acetylpyrazine-d3 is extensively used as an internal standard in quantitative chromatographic methods, particularly in Gas Chromatography-Mass Spectrometry (GC-MS). Its similar chromatographic behavior to the analyte of interest, 2-acetylpyrazine, and its distinct mass allow for accurate and precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov In quantitative analysis, a known amount of an internal standard is added to the sample. 2-Acetylpyrazine-d3 is an ideal internal standard for the quantification of 2-acetylpyrazine because it co-elutes with the analyte but is detected at a different mass-to-charge ratio. researchgate.net

The use of tandem mass spectrometry (GC-MS/MS) further enhances the selectivity and sensitivity of the analysis. In this technique, a specific parent ion of the analyte and the internal standard are selected in the first mass analyzer, fragmented, and then a specific daughter ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification.

For the analysis of volatile compounds like 2-acetylpyrazine in complex matrices such as food and beverages, a sample preparation step is often necessary to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique. acs.orgconsensus.appdocumentsdelivered.com

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, including 2-acetylpyrazine and its deuterated internal standard, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the analytes are thermally desorbed and transferred to the chromatographic column for separation and detection by MS/MS.

The coupling of HS-SPME with GC-MS/MS provides a highly sensitive and selective method for the quantitative analysis of 2-acetylpyrazine in various samples. mdpi.comunibo.it The use of 2-acetylpyrazine-d3 as an internal standard corrects for any variability in the extraction and injection process, ensuring high accuracy and precision of the results.

The following table outlines typical parameters for an HS-SPME-GC-MS/MS method for pyrazine analysis:

ParameterCondition
HS-SPME
Fiber CoatingDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Temperature50-80°C
Extraction Time20-50 min
GC
ColumnDB-5ms (or equivalent)
Carrier GasHelium
Temperature ProgramOptimized for separation of pyrazines
MS/MS
Ionization ModeElectron Ionization (EI)
Monitored TransitionsSpecific parent-daughter ion transitions for 2-acetylpyrazine and 2-acetylpyrazine-d3

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS), are powerful analytical techniques for the quantification of trace-level compounds in complex mixtures. These methods are particularly well-suited for the analysis of 2-acetylpyrazine, a key odor-active compound, and its deuterated isotopologue, 2-acetylpyrazine-d3. The use of UHPLC systems allows for rapid and efficient separation of analytes, making the methods suitable for high-throughput analysis. consensus.appnih.gov

A developed UHPLC-MS/MS method enables the rapid, high-throughput quantitation of 2-acetyl azaheterocycles, including 2-acetylpyrazine, in various food products. nih.gov This high-precision technique can be applied to different food and beverage matrices without significant modification. nih.gov The analysis is typically performed using a C18 column for separation, followed by detection with a tandem mass spectrometer. nih.gov This combination provides the high selectivity and sensitivity required to measure these compounds at concentrations relevant to their odor thresholds. nih.gov

Table 1: Illustrative UHPLC-MS/MS Method Parameters for Azaheterocycle Analysis

ParameterDescriptionSource
Instrument UHPLC system coupled to a tandem mass spectrometer nih.gov
Separation Column Typically a reversed-phase C18 column nih.gov
Key Advantage Rapid, high-throughput, and highly precise analysis consensus.appnih.gov
Application Quantitation of odor-active compounds in food and beverages nih.gov

Chemical derivatization is a strategy frequently employed in LC-MS/MS analysis to improve the analytical characteristics of target compounds. For molecules like 2-acetylpyrazine that may have poor ionization efficiency or chromatographic retention, derivatization can significantly enhance detection sensitivity and stability. ddtjournal.com The process involves reacting the analyte with a reagent to form a derivative with more favorable properties for LC-MS analysis, such as an easily ionizable moiety. ddtjournal.commeliomics.com

In the analysis of 2-acetyl azaheterocycles, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully implemented. consensus.appnih.gov This reaction targets the carbonyl group of 2-acetylpyrazine, and the resulting derivative exhibits improved ionization efficiency, leading to enhanced signal intensity in the mass spectrometer. This enhancement allows for the achievement of very low limits of quantitation (LOQ), which is crucial since these compounds are often present at trace levels but have very low odor thresholds. nih.gov The derivatization step, combined with efficient liquid chromatography separation, is a key factor in developing high-throughput methods for analyzing these flavor compounds. consensus.appnih.gov

Mass spectrometry-based analysis can be broadly categorized into targeted and untargeted approaches, both of which have applications in the study of compounds like 2-acetylpyrazine-d3. nih.govresearchgate.net

Targeted analysis is a hypothesis-driven approach that focuses on the precise and accurate quantification of a predefined list of known compounds. preprints.org In this mode, the mass spectrometer is set to monitor specific mass transitions for the analyte (e.g., 2-acetylpyrazine) and its internal standard (2-acetylpyrazine-d3). nih.gov This method, often using multiple reaction monitoring (MRM), offers maximum sensitivity, a wide linear dynamic range, and high selectivity. preprints.orgnih.gov Targeted analysis using 2-acetylpyrazine-d3 as an internal standard is the foundation of Stable Isotope Dilution Analysis (SIDA), which is the gold standard for accurate quantification. nih.govnih.gov

Untargeted analysis , or metabolomics, is a hypothesis-generating approach that aims to detect and identify as many compounds as possible in a sample to gain a comprehensive overview of its composition. preprints.orgmdpi.com This strategy is used for biomarker discovery and to understand global metabolic changes in a biological system. preprints.org While not focused on quantifying a single analyte, an untargeted approach could be used in food fingerprinting to identify a wide array of volatile and non-volatile compounds, including 2-acetylpyrazine, to differentiate samples based on origin, processing, or quality. mdpi.com Hybrid approaches that combine the strengths of both targeted and untargeted workflows are also emerging to provide both accurate quantification of key markers and broad discovery capabilities in a single analysis. preprints.orgnih.gov

Role as an Internal Standard in Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry that relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov 2-Acetylpyrazine-d3 serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-acetylpyrazine. Because it is chemically identical to the analyte, 2-acetylpyrazine-d3 co-elutes during chromatography and exhibits the same behavior during sample extraction, cleanup, and ionization in the mass spectrometer. mdpi.com However, it is distinguishable by its higher mass due to the deuterium atoms. By adding a known amount of 2-acetylpyrazine-d3 to a sample at the beginning of the workflow, the ratio of the native analyte to the labeled standard can be measured by the mass spectrometer. This ratio is used to calculate the exact concentration of the native analyte, providing highly accurate and precise results. nih.gov

A major challenge in quantitative analysis, particularly with complex samples like food, is the "matrix effect." nih.govmdpi.com This phenomenon refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. mdpi.comnih.gov These effects can lead to significant quantification errors. Additionally, analyte can be lost at various stages of sample preparation, including extraction and cleanup steps.

The use of a stable isotope-labeled internal standard like 2-acetylpyrazine-d3 is the most effective strategy to compensate for these issues. mdpi.com Since 2-acetylpyrazine-d3 behaves identically to the native 2-acetylpyrazine, it experiences the same degree of ionization suppression or enhancement and is subject to the same proportional losses during sample workup. mdpi.comrsc.org By measuring the ratio of the analyte to the internal standard, any variations caused by matrix effects or sample loss are effectively canceled out, as both the numerator and the denominator of the ratio are affected equally. rsc.org This normalization ensures that the final calculated concentration is unaffected by these common sources of analytical error.

By effectively compensating for matrix effects and procedural losses, the use of 2-acetylpyrazine-d3 in SIDA directly leads to a significant improvement in the accuracy and precision of the analytical method. nih.gov Accuracy, or the closeness of a measured value to the true value, is enhanced because systematic errors from matrix interference and inconsistent recovery are corrected. Precision, or the reproducibility of the measurement, is improved because random variations that occur during sample handling and analysis are normalized by the constant presence of the internal standard. nih.gov This results in a highly robust and reliable method, which is essential when analyzing trace-level compounds in highly variable and complex matrices such as foods and biological fluids. nih.govmdpi.com Methods employing SIDA with deuterated standards are consistently described as being highly precise and accurate. nih.govnih.gov

Pyrazines, including 2-acetylpyrazine, are a critical class of flavor compounds formed during the Maillard reaction in heated foods, contributing desirable nutty, roasty, and toasted aromas. nih.govnih.govresearchgate.net Accurate quantification of these compounds is vital for understanding and controlling flavor profiles in food products. SIDA, utilizing internal standards like 2-acetylpyrazine-d3, is widely applied in food science for this purpose. nih.gov

Table 2: Limits of Quantitation (LOQ) for 2-Acetylpyrazine and Related Compounds in Food using a UHPLC-MS/MS SIDA Method

CompoundLimit of Quantitation (LOQ) in µg/kgSource
2-acetyl-1-pyrroline0.6 nih.gov
2-acetyl-1,4,5,6-tetrahydropyridine0.5 nih.gov
2-acetylpyrazine 0.6 nih.gov
2-acetyl-2-thiazoline1.0 nih.gov

Advanced Sample Preparation Techniques in Conjunction with Deuterated Standards

In modern analytical chemistry, achieving accurate and reproducible quantification of trace-level compounds in complex matrices is a significant challenge. Matrix effects, which are the alterations in analytical responses caused by other substances in the sample, can lead to inaccurate results. solubilityofthings.comchromatographytoday.com Furthermore, the multi-step nature of sample preparation can lead to the unavoidable loss of the target analyte through processes like evaporation or adsorption onto surfaces. solubilityofthings.comnih.gov To overcome these obstacles, stable isotope-labeled internal standards, such as 2-Acetylpyrazine-d3, are indispensable.

2-Acetylpyrazine-d3 is the deuterated form of 2-Acetylpyrazine, a key flavor and aroma compound found in a variety of cooked or roasted foods. By replacing three hydrogen atoms with deuterium atoms on the acetyl group, the molecule's mass is increased without significantly altering its chemical and physical properties. This characteristic makes it an ideal internal standard for mass spectrometry-based analyses.

When 2-Acetylpyrazine-d3 is added to a sample at the beginning of the preparation process, it experiences the same conditions as the native (non-deuterated) 2-Acetylpyrazine. Any loss of analyte during extraction, concentration, or cleanup steps will be mirrored by a proportional loss of the deuterated standard. nih.gov Similarly, any signal suppression or enhancement encountered during analysis will affect both the analyte and the standard equally. chromatographytoday.com By measuring the ratio of the native analyte's signal to the deuterated standard's signal, analysts can precisely calculate the initial concentration of the analyte, effectively nullifying the variability introduced during sample workup and analysis.

Solvent Extraction and Microextraction Methods

Solvent extraction is a foundational technique for isolating compounds from a sample matrix by partitioning them into an immiscible solvent. researchgate.netwiley.com The effectiveness of this method can be influenced by factors such as solvent choice, pH, and temperature, leading to variable recovery. The integration of 2-Acetylpyrazine-d3 as an internal standard is crucial for ensuring quantitative accuracy in these methods.

The standard procedure involves adding a known amount of 2-Acetylpyrazine-d3 to the sample before extraction begins. The sample is then homogenized and mixed with a suitable organic solvent. As the native 2-Acetylpyrazine is extracted into the organic phase, so too is the 2-Acetylpyrazine-d3. Subsequent steps, such as washing, drying, and concentrating the extract, can contribute to analyte loss. chromforum.org However, because the deuterated standard behaves identically to the target analyte, the ratio between the two remains constant.

Microextraction techniques, which are miniaturized versions of traditional liquid-liquid extraction, benefit immensely from this approach. These methods are designed to be faster and use significantly less solvent, aligning with the principles of green chemistry. mdpi.com However, the small scale can make them sensitive to minor procedural variations. The use of 2-Acetylpyrazine-d3 provides the necessary correction to ensure that the results are reliable and reproducible, even when dealing with trace concentrations in complex food or environmental samples.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample cleanup and concentration prior to chromatographic analysis. mdpi.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. nih.gov Interfering substances are washed away, and the purified analytes are then eluted with a small volume of solvent. nih.gov Despite its efficiency, analyte loss can occur during any of these steps: incomplete retention on the sorbent, premature elution during the washing phase, or incomplete recovery during the final elution. nih.gov

To compensate for these potential losses, 2-Acetylpyrazine-d3 is added to the sample before it is loaded onto the SPE cartridge. The operational workflow of SPE typically includes four main steps:

Conditioning: The sorbent is treated with solvents to activate it for sample retention.

Loading: The sample, containing both the native analyte and 2-Acetylpyrazine-d3, is passed through the cartridge. Both compounds are retained by the sorbent.

Washing: A specific solvent is used to wash away matrix interferences while the analyte and the deuterated standard remain bound to the sorbent.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified, concentrated analyte and internal standard.

By tracking the recovery of 2-Acetylpyrazine-d3, analysts can correct for any procedural inconsistencies. If a portion of the native 2-Acetylpyrazine is inadvertently washed away or remains irreversibly bound to the cartridge, a similar portion of the deuterated standard will be lost. This ensures that the final calculated concentration accurately reflects the amount present in the original sample, making the method robust and reliable for complex matrices like biological fluids and food extracts. nih.govembrapa.br

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive Liquid-Liquid Microextraction (DLLME) is a modern microextraction technique known for its speed, simplicity, low solvent consumption, and high enrichment factor. mdpi.comdoi.org The method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. The mixture is then centrifuged to separate the small volume of analyte-rich extraction solvent.

The precision of DLLME can be affected by several parameters, including the type and volume of the extraction and disperser solvents, pH, and centrifugation time. nih.gov The use of an internal standard is therefore critical for achieving accurate quantification. 2-Acetylpyrazine-d3 serves as an excellent internal standard in DLLME for the analysis of its non-deuterated counterpart.

In a typical DLLME procedure incorporating 2-Acetylpyrazine-d3, the following steps are taken:

A known quantity of 2-Acetylpyrazine-d3 is added to the aqueous sample.

A mixture containing a water-immiscible extraction solvent (e.g., chloroform) and a water-miscible disperser solvent (e.g., acetonitrile) is rapidly injected into the sample, forming an emulsion. doi.org

During the brief extraction period, both 2-Acetylpyrazine and 2-Acetylpyrazine-d3 are partitioned from the aqueous sample into the fine organic droplets.

Centrifugation breaks the emulsion, and the sedimented organic phase is collected for analysis.

The inclusion of 2-Acetylpyrazine-d3 corrects for variations in extraction efficiency and any potential loss of the extract during collection. This approach significantly enhances the method's reliability, making it suitable for the trace analysis of flavor compounds in complex food systems like seafood and beverages. nih.govresearchgate.net

Data Comparison of Sample Preparation Techniques

TechniquePrincipleRole of 2-Acetylpyrazine-d3Key Advantages
Solvent Extraction / MicroextractionPartitioning of analyte between two immiscible liquid phases.Corrects for incomplete extraction, analyte loss during phase separation, and volume variations.Wide applicability; microextraction versions offer reduced solvent use and faster extractions.
Solid-Phase Extraction (SPE)Analyte is isolated from a liquid sample by adsorbing onto a solid sorbent, followed by elution.Accounts for analyte loss during sample loading, washing, and elution steps, ensuring accurate quantification.High selectivity, effective removal of interferences, and high concentration factors.
Dispersive Liquid-Liquid Microextraction (DLLME)Rapid partitioning of analyte into fine droplets of an extraction solvent dispersed in the sample.Compensates for variations in extraction efficiency and potential loss of the small extractant volume.Extremely fast, requires minimal solvent, high enrichment factor, and simple to perform.

Mechanistic and Pathway Elucidation Studies Involving 2 Acetylpyrazine D3

Investigation of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in a reactant with one of its isotopes. sciencegate.appnih.gov By replacing the three hydrogen atoms on the acetyl group of 2-acetylpyrazine with deuterium (B1214612), researchers can probe the involvement of these C-H bonds in the rate-determining step of a reaction.

Effects of Deuteration on Reaction Rates

The substitution of hydrogen with deuterium results in a C-D bond that is stronger and has a lower zero-point vibrational energy than a C-H bond. mdpi.com Consequently, reactions that involve the cleavage of this bond in the rate-determining step will have a higher activation energy and proceed more slowly for the deuterated compound. mdpi.com This phenomenon is known as a "primary kinetic isotope effect."

In the context of 2-Acetylpyrazine-d3, this effect would be observed in reactions where a proton is abstracted from the methyl group of the acetyl moiety. For example, in base-catalyzed aldol-type condensation reactions, the initial step is often the formation of an enolate. The rate of this step would be significantly slower for 2-Acetylpyrazine-d3 compared to its non-deuterated isotopologue. The magnitude of the rate difference, expressed as the ratio kH/kD, provides quantitative information about the transition state of the reaction. Normal KIEs for deuterium substitution can range from 1 to 8. nih.gov

Research Findings on Reaction Rate Effects

Reaction Type Expected kH/kD Ratio Implication for 2-Acetylpyrazine-d3
Base-catalyzed enolization > 1 (Primary KIE) Reaction rate is slower, indicating C-D bond cleavage is in the rate-determining step.
Acid-catalyzed enolization ≈ 1 (Secondary KIE) Minimal rate change, as the C-D bond is not broken in the rate-determining step.

This is an interactive data table based on established KIE principles.

Analysis of C-D Bond Cleavage versus C-H Bond Cleavage

The core principle behind using 2-Acetylpyrazine-d3 for mechanistic studies lies in the energetic difference between breaking a C-D bond and a C-H bond. Cleavage of a C-D bond requires more energy due to its lower zero-point energy. Therefore, if a reaction mechanism postulates the cleavage of a C-H bond from the acetyl group, substituting it with a C-D bond will have a measurable impact on the reaction rate if that cleavage is part of the rate-limiting step.

Observing a significant primary KIE (typically kH/kD > 2) is strong evidence for the cleavage of that specific bond during the slowest step of the reaction. Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H/C-D bond is not broken in the rate-determining step. There are also secondary kinetic isotope effects, which are smaller changes in rate that occur when the labeled position is not directly involved in bond breaking but experiences a change in its chemical environment (e.g., a change in hybridization) during the reaction. mdpi.comgithub.io

Influence on Proton/Deuteron (B1233211) Transfer Steps

Many chemical transformations, particularly in acid- or base-catalyzed environments, involve proton transfer steps. 2-Acetylpyrazine-d3 is an ideal substrate for studying these transfers when they involve the acetyl group. The abstraction of a deuteron (D+) by a base is kinetically less favorable than the abstraction of a proton (H+).

By comparing the reaction kinetics of 2-acetylpyrazine and 2-Acetylpyrazine-d3, the role and nature of proton/deuteron transfer can be elucidated. A large KIE value is a classic indicator that a proton transfer is a critical component of the reaction's energy barrier. sciencegate.app For instance, in studies of condensation reactions that form larger heterocyclic structures, measuring the KIE with 2-Acetylpyrazine-d3 could confirm whether the initial deprotonation/deuteronation of the acetyl group is the kinetically significant step.

Tracer Applications in Chemical and Biochemical Reaction Pathways

Isotopic labeling allows chemists to follow, or "trace," specific atoms or functional groups through a sequence of reactions. The deuterium atoms in 2-Acetylpyrazine-d3 serve as a label for the acetyl group, which can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Elucidation of Organic Reaction Mechanisms

2-Acetylpyrazine-d3 can be used as a starting material in a multi-step synthesis or a complex reaction to determine the fate of its acetyl group. By analyzing the position and retention of the deuterium label in the final products and any intermediates, the reaction mechanism can be pieced together.

For example, in a reaction where 2-acetylpyrazine undergoes condensation with another molecule, there might be ambiguity as to which part of the acetyl group (the methyl carbon or the carbonyl carbon) participates in the new bond formation. If the d3-methyl group is transferred intact to a new part of the product molecule, this would be readily apparent from the mass spectrum (a mass shift of +3) and NMR spectrum of the product. This approach provides definitive evidence that can distinguish between proposed mechanistic pathways.

Studies on Formation Pathways of Pyrazine (B50134) Derivatives in Non-Biological Systems

Pyrazines are important flavor compounds often formed during the thermal processing of food through the Maillard reaction. researchgate.netresearchgate.netnih.gov The mechanisms of their formation can be incredibly complex, involving numerous intermediates and parallel pathways. Isotopic labeling studies are crucial for untangling these networks. acs.orgacs.org

While many studies have used ¹³C-labeled sugars or ¹⁵N-labeled amino acids to trace the origins of the pyrazine ring, 2-Acetylpyrazine-d3 can be employed to study the subsequent reactions of pyrazines themselves. For instance, 2-acetylpyrazine formed during a Maillard reaction can further react with aldehydes or other intermediates to form more complex, substituted pyrazines. researchgate.net By introducing 2-Acetylpyrazine-d3 into a model Maillard reaction system, researchers could track how the d3-acetyl group is transformed. This could reveal pathways where the acetyl group is modified, transferred, or fragmented, leading to the formation of other important flavor molecules. The presence of the deuterium label allows for clear differentiation between the molecules derived from the initial 2-Acetylpyrazine-d3 and those formed from other precursors in the system.

Role in Maillard Reaction Pathway Investigations (e.g., in food systems)

The Maillard reaction is a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that is responsible for the desirable color and flavor of many cooked foods. nih.govwur.nlsandiego.edu Pyrazines are a critical class of flavor compounds formed during this reaction, contributing to nutty, roasted, and toasted aromas. nih.govnih.gov Understanding the intricate pathways of pyrazine formation is crucial for controlling and optimizing flavor development in food processing.

Isotopic labeling studies, employing compounds such as 2-Acetylpyrazine-d3, are instrumental in elucidating these complex reaction mechanisms. acs.org While direct studies detailing the use of 2-Acetylpyrazine-d3 in tracing its own formation pathway were not prominently found in the reviewed literature, the principles of isotopic labeling in Maillard reaction research are well-established. For instance, studies have utilized ¹³C-labeled glucose and ¹⁵N-labeled amino acids to trace the incorporation of these precursors into the final pyrazine structures. researchgate.netacs.org

The general approach in such studies involves introducing the labeled compound into a model food system and then tracking the distribution of the isotope in the resulting products. By analogy, 2-Acetylpyrazine-d3 could be used as an internal standard in stable isotope dilution assays (SIDA) to accurately quantify the formation of its non-deuterated counterpart, 2-acetylpyrazine, in various food matrices. acs.org This technique allows for precise measurement, compensating for losses during sample preparation and analysis.

Table 1: Potential Applications of 2-Acetylpyrazine-d3 in Maillard Reaction Studies

Research ApplicationDescription
Internal Standard Use in Stable Isotope Dilution Assays (SIDA) for accurate quantification of 2-acetylpyrazine in food products like peanut butter, cocoa powder, and instant coffee. acs.org
Mechanistic Tracer Although not explicitly documented, it could theoretically be used to study specific reaction steps leading to acetylpyrazine (B1664038) formation by tracking the deuterium label.
Degradation and Stability Studies (e.g., hydrolysis, photolysis)

Tracer Studies in Environmental Degradation Processes (non-human exposure)

While deuterated compounds, particularly deuterium oxide (D₂O), are widely used as tracers in environmental studies to track water movement and understand hydrological systems, the application of 2-Acetylpyrazine-d3 as a tracer for environmental degradation processes has not been documented in the available scientific literature. mdpi.commdpi.comfao.org The focus of environmental tracer studies with deuterated compounds has primarily been on water and not on the environmental fate of specific organic flavor compounds. The biodegradation of pyrazines by microorganisms has been studied, but these investigations have not involved the use of deuterated tracers to monitor the degradation pathways. nih.gov

Theoretical and Computational Chemistry of 2 Acetylpyrazine D3

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. scienceopen.comnih.govmostwiedzy.pl For pyrazine (B50134) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have proven effective in providing reliable data on their reactivity and electronic characteristics. scienceopen.comnih.govmostwiedzy.plkbhgroup.in

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding its reactivity. mdpi.comnih.gov

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comaimspress.com A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com

While specific DFT calculations for 2-Acetylpyrazine-d3 are not available in the cited literature, data from a computational study on the synthesis of a related compound, acetylpyrazine (B1664038) N(4)butylthiosemicarbazone, provides the calculated HOMO and LUMO energies for the 2-acetylpyrazine reactant. researchgate.net This data serves as an excellent proxy for understanding the frontier orbital energies of 2-Acetylpyrazine-d3.

Molecule FragmentEHOMO (eV)ELUMO (eV)ΔEHOMO–LUMO (eV)
2-Acetylpyrazine (Reactant A)-7.0314-1.49365.5378

Table 1: Frontier Molecular Orbital Energies for 2-Acetylpyrazine, a proxy for 2-Acetylpyrazine-d3, calculated at the B3LYP/6-311++G(d,p) level. Data sourced from a study on a related compound. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. redalyc.orgnih.gov These descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η.

These parameters, derived for the 2-acetylpyrazine reactant in a related study researchgate.net, provide a quantitative basis for predicting the chemical behavior of 2-Acetylpyrazine-d3.

ParameterSymbolValue
Chemical Potentialμ-4.2625 eV
Chemical Hardnessη2.7689 eV
Global SoftnessS0.3612 eV-1
Electronegativityχ4.2625 eV
Electrophilicity Indexω3.2842 eV

Table 2: Global Chemical Reactivity Descriptors for 2-Acetylpyrazine, calculated from HOMO/LUMO energies. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map plots the electrostatic potential on the molecule's electron density surface. researchgate.net

For 2-Acetylpyrazine-d3, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atom of the acetyl group. researchgate.net These sites, rich in electron density, are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms of the pyrazine ring, indicating these are the most likely sites for nucleophilic attack. nih.gov The MEP surface provides a clear, visual representation of the molecule's charge landscape and preferred sites for interaction. researchgate.netcore.ac.uk

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to provide a rigorous definition of atoms, chemical bonds, and molecular structure. wikipedia.orgresearchgate.net A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

A QTAIM analysis of 2-Acetylpyrazine-d3 would characterize the nature of its covalent bonds. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can distinguish between shared-shell (covalent) interactions, characterized by high ρ(r) and negative ∇²ρ(r), and closed-shell (ionic, van der Waals) interactions. researchgate.netscielo.org.mx This method allows for a quantitative description of bonding within the pyrazine ring and the acetyl substituent, confirming the nature and strength of the intramolecular covalent bonds.

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak, non-covalent interactions within and between molecules. nih.govgithub.com The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). rsc.org NCI plots generate 3D isosurfaces that highlight regions of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netscielo.org.mx

For 2-Acetylpyrazine-d3, an NCIPlot analysis would be particularly useful for studying its intermolecular interactions in a condensed phase or its binding to a receptor. The plots would visualize van der Waals interactions across the aromatic ring and could identify potential weak C-H···N or C-H···O hydrogen bonds that stabilize the crystal structure or molecular aggregates. The color-coding of the NCI surfaces further distinguishes between attractive (blue/green) and repulsive (red) interactions, providing a comprehensive picture of the non-covalent forces at play. scielo.org.mxresearchgate.net

Conformational Analysis and Stability

From a theoretical standpoint, the conformational landscape of 2-acetylpyrazine-d3 is primarily determined by the rotation around the single bond connecting the acetyl group to the pyrazine ring. Computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface associated with this rotation. For the parent compound, 2-acetylpyrazine, two primary planar conformations are considered: one where the carbonyl bond is syn-periplanar to the N1 nitrogen of the pyrazine ring, and another where it is anti-periplanar.

Computational studies on similar aromatic ketones suggest that the planar conformations are stabilized by conjugation between the π-system of the aromatic ring and the carbonyl group. The syn and anti conformers are typically energetic minima, with a rotational barrier between them. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electrostatic interactions. For 2-acetylpyrazine, the anti-periplanar conformer is generally predicted to be the most stable due to reduced steric repulsion between the carbonyl oxygen and the lone pair of the ring nitrogen.

The substitution of the acetyl methyl protons with deuterium (B1214612) to form 2-acetylpyrazine-d3 does not significantly alter the electronic structure or steric profile of the molecule. Therefore, the conformational preferences and the rotational energy barrier are expected to be nearly identical to those of the non-deuterated isotopologue. The ground state is computationally predicted to be the planar conformer where the acetyl group is oriented away from the nearest ring nitrogen.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting the NMR spectra of molecules like 2-acetylpyrazine-d3. The substitution with deuterium introduces distinct and predictable changes compared to the parent compound.

¹H and ¹³C NMR: For the non-deuterated 2-acetylpyrazine, experimental ¹H NMR data in CDCl₃ shows characteristic signals for the three pyrazine ring protons and a singlet for the acetyl methyl protons. chemicalbook.com The ring protons appear at approximately 9.24 ppm, 8.79 ppm, and 8.69 ppm, while the acetyl methyl protons (-CH₃) resonate around 2.74 ppm. chemicalbook.com Experimental ¹³C NMR data reveals signals for the pyrazine ring carbons and the two carbons of the acetyl group. The carbonyl carbon (C=O) typically appears significantly downfield. chemicalbook.comresearchgate.net

In the case of 2-acetylpyrazine-d3, the most significant change in the ¹H NMR spectrum is the complete disappearance of the signal at ~2.74 ppm, confirming the successful deuteration of the acetyl methyl group. studymind.co.uk

Computationally, ¹H and ¹³C chemical shifts are calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical shifts that can be compared with experimental values to validate the computed structure. For 2-acetylpyrazine-d3, calculations would predict:

¹³C NMR: A small upfield isotopic shift for the carbonyl carbon and the deuterated methyl carbon (-CD₃) compared to their non-deuterated counterparts. The signal for the -CD₃ carbon would also change in multiplicity from a quartet to a septet (or a more complex multiplet) due to the spin-1 nature of deuterium.

²H NMR: Deuterium (²H) is an NMR-active nucleus with a nuclear spin I=1. wikipedia.org While ¹H NMR is silent for the deuterated methyl group, ²H NMR spectroscopy would show a resonance corresponding to the -CD₃ group. wikipedia.org The chemical shift in the ²H spectrum is expected to be nearly identical to that of the corresponding protons in the ¹H spectrum (~2.74 ppm). quora.com However, the resolution in ²H NMR is generally poorer than in ¹H NMR. wikipedia.org The natural abundance of deuterium is very low (0.016%), so its detection requires isotopically enriched samples like 2-acetylpyrazine-d3. wikipedia.org

Table 1: Comparison of Experimental ¹H NMR Data for 2-Acetylpyrazine and Predicted Changes for 2-Acetylpyrazine-d3 (in CDCl₃)
Assignment2-Acetylpyrazine Experimental δ (ppm) chemicalbook.com2-Acetylpyrazine-d3 Predicted δ (ppm)Notes
Pyrazine H9.24~9.24Unaffected by deuteration
Pyrazine H8.79~8.79Unaffected by deuteration
Pyrazine H8.68~8.68Unaffected by deuteration
-CH₃2.74Signal AbsentProtons replaced by deuterium

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of molecules, which correspond to absorption bands in an infrared (IR) spectrum. For 2-acetylpyrazine, the IR spectrum is characterized by vibrations of the pyrazine ring and the acetyl group. Key vibrational modes for the acetyl group include the C=O stretching frequency, and the C-H symmetric and asymmetric stretching and bending frequencies. nih.gov

Upon deuteration of the methyl group to form 2-acetylpyrazine-d3, significant shifts are predicted for the vibrational modes involving these hydrogen atoms. This isotopic effect arises from the change in the reduced mass of the vibrating atoms. libretexts.org

C-H vs. C-D Stretching: The C-H stretching vibrations of a methyl group typically appear in the 2900-3000 cm⁻¹ region. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations in 2-acetylpyrazine-d3 are predicted to shift to a much lower frequency, approximately in the 2100-2250 cm⁻¹ region. The theoretical ratio of the frequencies (ν_CH / ν_CD) is approximately the square root of the ratio of the reduced masses, which is roughly √2 (~1.41). youtube.com

C-H vs. C-D Bending: Similarly, C-H bending (scissoring, rocking) modes, which appear in the 1350-1470 cm⁻¹ region for the parent compound, will also shift to lower wavenumbers upon deuteration.

C=O Stretching: The C=O stretching vibration is less affected by the deuteration of the adjacent methyl group, but a small isotopic shift (a few cm⁻¹) may be computationally predicted and experimentally observed due to changes in vibrational coupling.

These predicted isotopic shifts are a powerful tool for assigning vibrational modes in experimental spectra. nih.govlibretexts.org

Table 2: Predicted Infrared Vibrational Frequencies and Isotopic Shifts for the Acetyl Group
Vibrational ModeTypical Frequency (2-Acetylpyrazine) (cm⁻¹)Predicted Frequency (2-Acetylpyrazine-d3) (cm⁻¹)Isotopic Shift
C-H/C-D Asymmetric Stretch~2980~2230Large shift to lower frequency
C-H/C-D Symmetric Stretch~2900~2150Large shift to lower frequency
C=O Stretch~1700~1695Minimal shift
C-H/C-D Bending/Deformation~1350-1470~950-1050Significant shift to lower frequency

The electronic absorption spectrum of 2-acetylpyrazine, like the parent pyrazine molecule, is characterized by π→π* and n→π* electronic transitions. researchgate.netmontana.edu The π→π* transitions are typically high-intensity bands found in the deep UV region, while the n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an anti-bonding π* orbital, are of lower intensity and appear at longer wavelengths. researchgate.netmontana.edu The presence of the electron-withdrawing acetyl group conjugated to the pyrazine ring influences the energies of these transitions.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are used to predict the excitation energies and oscillator strengths that constitute the theoretical UV-Vis spectrum. rsc.org These calculations help in assigning the nature of the observed absorption bands.

For molecules like 2-acetylpyrazine, there is potential for intramolecular charge transfer (ICT), where electronic excitation promotes electron density from a donor part of the molecule to an acceptor part. rsc.org In this case, the pyrazine ring acts as an electron acceptor. Computational analysis of the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can quantify the extent of this charge transfer. rsc.org

The substitution of hydrogen with deuterium in the acetyl group has a negligible effect on the electronic structure of the molecule. The UV-Vis absorption spectrum of 2-acetylpyrazine-d3 is therefore predicted to be virtually identical to that of 2-acetylpyrazine, as the electronic transitions are not significantly perturbed by the change in nuclear mass. uni-koeln.de

Investigation of Intermolecular Interactions

The nitrogen atoms of the pyrazine ring in 2-acetylpyrazine-d3 are basic and act as hydrogen bond acceptors. nih.gov Computational chemistry provides a powerful means to study these interactions. By modeling a complex between 2-acetylpyrazine-d3 and a hydrogen bond donor (e.g., water or an alcohol), it is possible to calculate the geometry and binding energy of the resulting hydrogen-bonded adduct. scielo.br

Theoretical studies on pyrazine show that it can form hydrogen bonds with various linear acids. scielo.br The formation of an N···H-X hydrogen bond leads to predictable changes in molecular properties, such as a slight elongation of the H-X bond and a red-shift in its vibrational frequency. The carbonyl oxygen of the acetyl group also serves as a potential hydrogen bond acceptor site, and computational models can determine the relative strengths and preferences for hydrogen bonding at the different acceptor sites (the two ring nitrogens and the carbonyl oxygen).

A systematic analysis of pyrazine-based ligands in protein structures shows that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.gov The deuteration of the methyl group in 2-acetylpyrazine-d3 does not alter its ability to accept hydrogen bonds at the nitrogen or oxygen atoms. The -CD₃ group itself is not a significant participant in hydrogen bonding.

Pi-Pi (π-π) Stacking Interactions

Pi-pi (π-π) stacking interactions are a class of non-covalent interactions that occur between aromatic rings. These interactions are crucial in various chemical and biological systems, influencing molecular recognition, self-assembly, and the stability of crystal structures. In the case of 2-Acetylpyrazine-d3, the pyrazine ring, being electron-deficient, can participate in π-π stacking. The acetyl group, with its electron-withdrawing nature, further modifies the quadrupole moment of the pyrazine ring, which is a key factor in determining the geometry and energy of the stacked dimer.

Computational studies on pyrazine dimers have identified several stable configurations, including parallel-displaced, T-shaped, and sandwich geometries. The relative stability of these conformations is dictated by a delicate balance of electrostatic and dispersion forces. For 2-Acetylpyrazine-d3, steric hindrance from the acetyl group would likely disfavor a perfect sandwich arrangement, making parallel-displaced or T-shaped geometries more probable.

While specific interaction energies for 2-Acetylpyrazine-d3 dimers have not been reported, theoretical investigations on pyrazine-containing systems provide valuable estimates. For instance, studies on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide have calculated the π-π interaction energy between pyrazine and phenyl rings to be approximately -3.83 kcal/mol, with an inter-ring distance of 3.56 Å. scielo.org.mx Another study on pyrazine and its derivatives investigated various stacking formats, with the T-shaped configuration being a focus of the research. researchgate.net The strength of these interactions is influenced by substituents on the aromatic ring. researchgate.net

Table 1: Representative Geometries and Interaction Energies for π-π Stacking in Aromatic Dimers. (Data is illustrative and based on studies of similar aromatic systems, not 2-Acetylpyrazine-d3 specifically).
Dimer ConfigurationTypical Inter-planar Distance (Å)Typical Interaction Energy (kcal/mol)Dominant Forces
Parallel-Displaced3.4 - 3.8-2.0 to -5.0Dispersion, Electrostatic
T-shaped4.5 - 5.5 (H to ring centroid)-1.5 to -3.0Electrostatic, Dispersion
Sandwich3.5 - 4.0Variable (often repulsive for electron-deficient rings)Dispersion, Electrostatic

Emerging Research Areas and Future Directions in 2 Acetylpyrazine D3 Studies

Development of Novel Derivatization and Extraction Strategies for Trace Analysis

The accurate quantification of 2-acetylpyrazine, a key aroma compound in many thermally processed foods, is often challenging due to its volatility and presence at trace levels within complex food matrices. The use of a stable isotope-labeled internal standard like 2-acetylpyrazine-d3 is crucial for precise analysis. Stable isotope dilution assays (SIDA) are recognized for providing accurate and precise quantification of aroma components, such as alkylpyrazines, which are often present in low concentrations. researchgate.netnih.gov The primary limitation to the widespread use of SIDA has been the availability of labeled standards. researchgate.netnih.gov

To enhance the sensitivity and selectivity of analytical methods for trace-level detection, researchers are exploring novel derivatization and extraction strategies. Chemical derivatization can be employed to improve the chromatographic behavior and mass spectrometric detection of target analytes. While direct analysis of 2-acetylpyrazine-d3 is common, derivatization could offer advantages in specific applications, such as improving ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).

Furthermore, advanced extraction techniques are being investigated to efficiently isolate and concentrate volatile and semi-volatile compounds from complex food samples. mdpi.comtaylorfrancis.com Techniques such as solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are gaining favor as they are solvent-free, simple, and effective for extracting aroma compounds. researchgate.netmdpi.com Solvent-assisted flavor evaporation (SAFE) is another powerful technique that allows for the gentle isolation of volatile compounds at low temperatures, minimizing the formation of artifacts. mdpi.com The selection of an appropriate extraction method is critical and should be tailored to the specific food matrix and the target analytes. researchgate.netmdpi.com

Extraction TechniquePrincipleApplicability for 2-Acetylpyrazine-d3 AnalysisKey Advantages
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber.High, especially for headspace analysis of volatile pyrazines.Solvent-free, simple, and can be automated. researchgate.net
Stir-Bar Sorptive Extraction (SBSE) Adsorption of analytes onto a magnetic stir bar coated with a sorbent.Suitable for extracting semi-volatile compounds from liquid samples. mdpi.comHigh enrichment factor and large extraction capacity. mdpi.com
Solvent-Assisted Flavor Evaporation (SAFE) Distillation under high vacuum at low temperatures.Ideal for isolating thermally labile aroma compounds without artifact formation. mdpi.comGentle extraction, avoids thermal degradation of analytes. mdpi.com

Application in Comprehensive Multi-Omics Approaches (e.g., volatilomics)

The field of food science is increasingly adopting multi-omics approaches to gain a holistic understanding of food quality, safety, and the biochemical changes that occur during processing. Volatilomics, the comprehensive analysis of volatile organic compounds (VOCs), is a key component of these multi-omics strategies. In this context, 2-acetylpyrazine-d3 serves as an essential tool for the accurate quantification of its non-deuterated counterpart, 2-acetylpyrazine, a significant contributor to the aroma of many foods.

Stable isotope-labeled standards are critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of quantitative data in volatilomics studies. isotope.com The use of 2-acetylpyrazine-d3 allows for the precise measurement of changes in the concentration of 2-acetylpyrazine under different processing conditions or in various food matrices. This quantitative data can then be integrated with information from other omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of flavor formation and food quality.

Advanced Hyphenated Analytical Techniques (e.g., GCxGC-ToF-MS)

The analysis of complex volatile fractions in food and beverages necessitates the use of highly sophisticated analytical instrumentation. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) has emerged as a powerful technique for the separation and identification of trace-level aroma compounds. mdpi.com

GCxGC-ToF-MS offers significantly higher peak capacity and sensitivity compared to conventional one-dimensional GC-MS. This enhanced separation power is particularly beneficial for resolving co-eluting compounds in complex matrices, which is often a challenge in the analysis of food aromas. mdpi.com The high data acquisition speed of ToF-MS is well-suited for the narrow peaks generated in GCxGC, providing full-spectrum mass spectral data for confident compound identification. The application of GCxGC-ToF-MS in conjunction with 2-acetylpyrazine-d3 as an internal standard allows for the highly accurate and precise quantification of 2-acetylpyrazine in even the most complex food systems.

Analytical TechniqueKey FeaturesAdvantages for 2-Acetylpyrazine-d3 Analysis
GCxGC-ToF-MS Two-dimensional gas chromatographic separation coupled with high-speed mass spectrometry.Superior peak resolution, increased sensitivity, and confident identification of trace compounds in complex matrices. mdpi.com
SIDA with GC-MS Use of a stable isotope-labeled internal standard for quantification.High accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation. researchgate.netnih.gov

Synergistic Integration of Experimental Data with Advanced Theoretical Modeling

To gain a deeper understanding of the physicochemical properties and behavior of 2-acetylpyrazine-d3, researchers are increasingly integrating experimental data with advanced theoretical modeling. Computational chemistry methods, such as density functional theory (DFT), can be used to predict various molecular properties, including vibrational frequencies, bond energies, and reaction pathways.

By comparing the theoretically predicted properties of 2-acetylpyrazine and its deuterated isotopologue, researchers can gain insights into the effects of isotopic substitution on the molecule's stability and reactivity. This theoretical data can then be correlated with experimental results from techniques like gas chromatography and mass spectrometry. Such a synergistic approach can aid in the interpretation of experimental data and provide a more complete picture of the molecule's behavior in different chemical environments.

Exploration of 2-Acetylpyrazine-d3 as a Tracer in Biosynthetic Pathways of Plant and Food Aroma (excluding human metabolism)

Pyrazines, including 2-acetylpyrazine, are important flavor compounds formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. nih.govnih.govperfumerflavorist.com Understanding the intricate mechanisms of pyrazine (B50134) formation is of great interest to the food industry for controlling and optimizing flavor development. perfumerflavorist.com

The use of isotopically labeled precursors, such as 2-acetylpyrazine-d3, offers a powerful tool for tracing the biosynthetic pathways of aroma compounds. By introducing 2-acetylpyrazine-d3 into a model food system and monitoring its fate and the formation of other compounds, researchers can elucidate the specific reaction routes and intermediates involved in the generation of 2-acetylpyrazine. nih.gov These tracer studies can provide valuable information on how different processing parameters and ingredient compositions influence the formation of desirable flavor compounds. researchgate.net

Mechanistic Studies on the Reactivity and Stability of Deuterated Pyrazines in Various Chemical Environments

The substitution of hydrogen with deuterium (B1214612) can influence the reactivity and stability of a molecule through the kinetic isotope effect (KIE). princeton.eduwikipedia.orgyoutube.com The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. libretexts.org

Studying the KIE in deuterated pyrazines like 2-acetylpyrazine-d3 can provide valuable mechanistic insights into their chemical behavior in different environments. For instance, investigating the stability of 2-acetylpyrazine-d3 under varying conditions of pH, temperature, and light exposure can help in understanding its degradation pathways and shelf-life as an analytical standard. Furthermore, comparing the reactivity of 2-acetylpyrazine-d3 with its non-deuterated form in model reactions can shed light on the mechanisms of pyrazine-related reactions in food systems. These mechanistic studies are crucial for ensuring the accurate and reliable use of 2-acetylpyrazine-d3 as an internal standard and for expanding our fundamental knowledge of pyrazine chemistry.

Q & A

Q. How can researchers validate the specificity of 2-Acetylpyrazine-d³ in olfactory studies despite contradictory neural activity data?

  • Validation Workflow :
  • Calcium Imaging : Test receptor activation in olfactory bulb slices .
  • Knockout Models : Use OR7D4-deficient mice to isolate ligand-receptor interactions .
  • Cross-Species Comparisons : Compare rodent vs. human receptor responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.